

# Gersizangitide (AXT107): A Technical Guide to its Sequence, Structure, and Dual-Action Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Gersizangitide |           |
| Cat. No.:            | B15186211      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Gersizangitide, also known as AXT107, is a synthetic 20-amino acid peptide derived from collagen IV currently under investigation for the treatment of neovascular retinal diseases such as wet age-related macular degeneration (wet AMD) and diabetic macular edema.[1][2] This technical guide provides a comprehensive overview of Gersizangitide's peptide sequence, its dual mechanism of action involving the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling and the activation of the Tie2 receptor pathway, and detailed experimental protocols. The information is intended to support researchers and professionals in the field of drug development.

## **Peptide Sequence and Physicochemical Properties**

**Gersizangitide** is a 20-mer mimetic peptide with the following amino acid sequence:

Sequence: L-Leucyl-L-Arginyl-L-Arginyl-L-Phenylalanyl-L-Seryl-L-Threonyl-L-Alanyl-L-Prolyl-L-Phenylalanyl-L-Alanyl-L-Isoleucyl-L- $\alpha$ -Aspartyl-L-Isoleucyl-L-Asparaginyl-L- $\alpha$ -Aspartyl-L-Valyl-L-Isoleucyl-L-Asparaginyl-L-Phenylalaninamide

One-Letter Code: LRRFSTAPFAFIDINDVINF-NH2[1][3]



| Property          | Value                    | Reference |
|-------------------|--------------------------|-----------|
| Molecular Weight  | 2355.69 g/mol            | [4]       |
| Molecular Formula | C111H167N29O28           |           |
| Source            | Derived from Collagen IV | _         |
| CAS Number        | 2417491-82-6             | _         |

#### **Mechanism of Action**

**Gersizangitide** exhibits a novel dual mechanism of action that targets two critical pathways in retinal vascular diseases: it inhibits VEGFR2 signaling and activates the Tie2 pathway. This dual action is mediated by its binding to integrins  $\alpha v\beta 3$  and  $\alpha 5\beta 1$ .

#### **Inhibition of VEGFR2 Signaling**

**Gersizangitide** binds to integrin  $\alpha\nu\beta3$ , which acts as a co-receptor for VEGFR2. This interaction disrupts the formation of the VEGFR2- $\beta3$  complex, leading to the suppression of VEGF-stimulated phosphorylation of VEGFR2. Consequently, downstream signaling pathways that promote neovascularization and vascular permeability are inhibited. Furthermore, **Gersizangitide** has been shown to reduce total VEGFR2 levels by promoting its internalization, ubiquitination, and subsequent degradation.

#### **Activation of Tie2 Signaling**

In addition to its inhibitory role, **Gersizangitide** also activates the Tie2 receptor. This activation is particularly interesting as it can convert Angiopoietin-2 (Ang2), typically a Tie2 antagonist, into a potent agonist. This leads to increased phosphorylation of Tie2 and its downstream effector Akt, promoting vascular stability and reducing inflammation.

# Quantitative Data Binding Affinity

The binding affinity of **Gersizangitide** to its integrin targets has been quantified:



| Target Integrin | Dissociation Constant (Kd) | Reference |
|-----------------|----------------------------|-----------|
| ανβ3            | 1.29 nM                    |           |
| α5β1            | 2.21 nM                    | -         |

## **Clinical Trial Dosages**

In the DISCOVER Phase 1/2a clinical trial for neovascular age-related macular degeneration (nAMD), the following doses of **Gersizangitide** were evaluated:

| Dose Level | Dosage | Number of Patients (n) |
|------------|--------|------------------------|
| Low        | 125 μg | 3                      |
| Medium     | 250 μg | 3                      |
| High       | 500 μg | 9                      |

# Experimental Protocols Western Blot for Tie2 Phosphorylation

This protocol describes the methodology to assess the effect of **Gersizangitide** on Tie2 phosphorylation in endothelial cells.

Objective: To determine if **Gersizangitide** treatment leads to an increase in the phosphorylation of Tie2 and its downstream effector, Akt.

#### Methodology:

- Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are grown to confluency.
- Treatment:
  - $\circ$  Cells are pre-treated with 100  $\mu$ M **Gersizangitide** (or a DMSO vehicle control) for 90 minutes.



- Following pre-treatment, cells are stimulated with 10 ng/mL of Tumor Necrosis Factor-α
  (TNFα) for varying durations.
- Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard protein assay.
- SDS-PAGE and Western Blotting:
  - Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
  - Proteins are transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting:
  - The membrane is blocked to prevent non-specific antibody binding.
  - The membrane is incubated with primary antibodies specific for phospho-Tie2 (pTie2)
     (Y992) and phospho-Akt (pAkt) (S473).
  - Loading controls such as α-Tubulin or GAPDH are used to ensure equal protein loading.
  - The membrane is then incubated with the appropriate horseradish peroxidase (HRP)conjugated secondary antibodies.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Analysis: The intensity of the pTie2 and pAkt bands is quantified and normalized to the loading control to determine the relative increase in phosphorylation.

#### **Integrin Binding Assay (Fluorescence Polarization)**

This protocol outlines a method to determine the binding affinity (Kd) of **Gersizangitide** to purified integrins.

Objective: To quantify the dissociation constant (Kd) of **Gersizangitide** for integrins  $\alpha\nu\beta3$  and  $\alpha5\beta1$ .



#### Methodology:

- Peptide Labeling: Gersizangitide is labeled with a fluorescent probe, such as 5-FAM (5-Carboxyfluorescein).
- Assay Setup:
  - A constant concentration of the 5-FAM-labeled **Gersizangitide** (e.g., 10 nM) is used.
  - Varying concentrations of purified integrin  $\alpha \nu \beta 3$  or  $\alpha 5 \beta 1$  are added to the labeled peptide.
- Incubation: The mixture is incubated to allow binding to reach equilibrium.
- Fluorescence Polarization Measurement: The fluorescence polarization of each sample is
  measured using a suitable plate reader. The binding of the larger integrin protein to the small
  fluorescently labeled peptide causes a decrease in the tumbling rate of the peptide, leading
  to an increase in fluorescence polarization.
- Data Analysis:
  - The change in anisotropy is plotted against the concentration of the integrin.
  - The data is fitted to a ligand-dependent, quadratic equation of anisotropy to determine the dissociation constant (Kd).

# **Signaling Pathway Visualizations**

The following diagrams illustrate the dual mechanism of action of **Gersizangitide**.





Click to download full resolution via product page

Caption: **Gersizangitide** inhibits VEGFR2 signaling by disrupting the VEGFR2-integrin  $\alpha\nu\beta3$  complex.



Click to download full resolution via product page



Caption: **Gersizangitide** potentiates Ang2-mediated Tie2 activation, promoting vascular stability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Gersizangitide (AXT107) | VEGFR2-β3 inhibitor | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [Gersizangitide (AXT107): A Technical Guide to its Sequence, Structure, and Dual-Action Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15186211#gersizangitide-peptide-sequence-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com